BOTRYOCOCCANE C30-C32
Description
Contextualization within Branched Hydrocarbons and Triterpenoids
Botryococcanes are classified as irregular acyclic isoprenoids. frontiersin.org Specifically, they are branched hydrocarbons, with the C30 to C32 variants being prominent members of this family. chemicalbook.comresearchgate.net Their molecular structure is derived from botryococcenes, which are unsaturated triterpenoid (B12794562) hydrocarbons with the general chemical formula CnH2n-10. wikipedia.orgresearchgate.net The precursor for all botryococcenes is the C30 botryococcene (B12783581), and higher-order botryococcenes, ranging from C31 to C37, are formed through processes like methylation. wikipedia.orgresearchgate.netnih.gov
Triterpenoids are a class of organic compounds composed of six isoprene (B109036) units, and botryococcenes are produced in the B race of the alga Botryococcus braunii. scispace.comasm.org These botryococcenes are structurally similar to squalene (B77637), another linear triterpene that serves as a precursor to sterols in most eukaryotes. scispace.comuh.edu However, botryococcenes possess a unique ethene branch in the center of their structure, which is absent in squalene. uh.edu The biosynthesis of C31 and C32 botryococcenes occurs through the methylation of the C30 botryococcene precursor. nih.govscispace.com
The saturated form, botryococcane, is found in geological sediments and petroleum deposits, where it serves as a specific biomarker for the lacustrine alga Botryococcus braunii. researchgate.netwikipedia.organnualreviews.org
| Property | Value | Source |
|---|---|---|
| Chemical Name | BOTRYOCOCCANE C30-C32 | chemicalbook.com |
| CAS Number | 100664-65-1 | chemicalbook.com |
| Molecular Formula (C30) | C30H62 | chemicalbook.com |
| Formula Weight (C30) | 422.81 g/mol | chemicalbook.com |
| Predicted Boiling Point | 473.7±12.0 °C | chemicalbook.com |
| Predicted Density | 0.804±0.06 g/cm³ | chemicalbook.com |
Historical Perspectives of Discovery and Initial Scholarly Characterization
The discovery of botryococcane in high concentrations within crude oil was a significant finding in the field of organic geochemistry. researchgate.netrsc.org This first discovery was reported by J. Michael Moldowan and Wolfgang K. Seifert in 1980, who identified botryococcane as a fossil biological marker in petroleum. frontiersin.organnualreviews.orgrsc.orgscilit.com Their research linked the compound directly to the freshwater green alga Botryococcus braunii, which was known to produce high levels of the precursor hydrocarbons, botryococcenes. annualreviews.orgrsc.org
Initial research into the hydrocarbons produced by Botryococcus braunii identified a series of branched hydrocarbons of the botryococcene type (CnH2n-10), with n ranging from 30 to 37. researchgate.netresearchgate.net Scholarly characterization revealed that the C30 botryococcene is the precursor to the C31 and C32 compounds through methylation. researchgate.netresearchgate.net Studies on the alga showed that the intracellular pool of hydrocarbons primarily consists of C30–C32 botryococcenes, while the higher homologues are found in the external colonial matrix. researchgate.netresearchgate.net The presence of botryococcane in petroleum provided strong evidence for the contribution of this specific freshwater alga to the formation of certain non-marine crude oils. researchgate.netannualreviews.orgrsc.org
| Finding | Description | Source |
|---|---|---|
| Hydrocarbon Composition | The B race of B. braunii produces a series of branched triterpenoid hydrocarbons called botryococcenes (CnH2n-10, where n=30-37). | researchgate.net |
| Precursor Molecule | The C30 botryococcene is the precursor for the higher homologues (C31, C32, etc.). | researchgate.netresearchgate.net |
| Biosynthesis of Higher Homologues | Higher botryococcenes (C31, C32) are synthesized via methylation of the C30 precursor. Triterpene methyltransferases (TMTs) are involved in this process. | researchgate.netnih.gov |
| Cellular Localization | The intracellular hydrocarbon pool is rich in C30-C32 botryococcenes, while the extracellular matrix contains higher amounts of C33 and C34 compounds. | researchgate.netresearchgate.net |
| Geological Significance | The hydrogenated form, botryococcane, is a specific biomarker for B. braunii found in lacustrine oil shales and some crude oils. | researchgate.netwikipedia.orgfrontiersin.org |
Properties
CAS No. |
100664-66-2 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Botryococcenes Precursors to Botryococcanes C30 C32
The journey of botryococcanes begins with the biosynthesis of their unsaturated precursors, botryococcenes, within a specific lineage of the green microalga Botryococcus braunii. This alga is classified into different chemical races, each distinguished by the type of hydrocarbon it produces.
Botryococcus braunii as the Primary Producer: Specificity of Race B in Botryococcene (B12783581) Production
Botryococcus braunii is categorized into three main races: A, B, and L. The B race is unique in its prolific production of botryococcenes (Cn H2n-10, where n = 30-37) and their methylated derivatives. rfeholland.comnih.gov In contrast, the A race produces alkadienes and alkatrienes, while the L race synthesizes a tetraterpene called lycopadiene. rfeholland.com The B race can accumulate these triterpene oils to remarkable levels, often exceeding 30% of its dry weight. nih.govnih.gov This high level of production makes B. braunii race B a significant subject of research for potential biofuel applications. wikipedia.org
Intracellular versus Extracellular Accumulation and Localization Dynamics within Algal Colonies
The synthesized botryococcenes are not confined within the algal cells. A dynamic process of accumulation and localization occurs within the colonial structure of B. braunii. The initial C30 botryococcene is synthesized intracellularly. nih.gov Subsequently, these hydrocarbons are found in both intracellular lipid bodies and are also excreted into the extracellular matrix (ECM), which binds the individual cells together in a colony. nih.govresearchgate.net Further methylation reactions to form higher-order botryococcenes can occur both inside the cells and within the ECM. nih.gov This extracellular accumulation is a notable feature, as the liquid hydrocarbons permeate a cross-linked hydrocarbon network within the colony, sequestered by a retaining wall and a fibrillar sheath. nih.govnih.gov
Biosynthetic Pathways of Botryococcenes
The biosynthesis of botryococcenes is a complex enzymatic process involving gene duplication, specialized enzymes, and methylation reactions. It begins with a common precursor in isoprenoid metabolism and diverges to produce the characteristic botryococcene backbone.
Role of Farnesyl Diphosphate (B83284) and Squalene (B77637) Synthase Gene Duplication in C30 Botryococcene Formation
The biosynthesis of the fundamental C30 botryococcene structure is a multi-step process that begins with the condensation of two molecules of farnesyl diphosphate (FPP). researchgate.netpnas.org This process shares similarities with the synthesis of squalene, another triterpene. In a canonical squalene synthesis, a single enzyme, squalene synthase (SS), catalyzes both the formation of presqualene diphosphate (PSPP) from two FPP molecules and its subsequent reduction to squalene. pnas.org
However, in B. braunii race B, this process is catalyzed by a set of squalene synthase-like (SSL) enzymes that arose from gene duplication. nih.gov Specifically, SSL-1 catalyzes the formation of PSPP from two molecules of FPP. researchgate.netumn.eduplos.org Subsequently, a different enzyme, SSL-3, catalyzes the reductive rearrangement of PSPP to form C30 botryococcene. researchgate.netumn.eduplos.org This division of labor between two distinct enzymes for the two half-reactions is a unique feature of botryococcene biosynthesis. tamu.edu
| Enzyme | Substrate(s) | Product |
| SSL-1 | 2 x Farnesyl Diphosphate (FPP) | Presqualene Diphosphate (PSPP) |
| SSL-3 | Presqualene Diphosphate (PSPP), NADPH | C30 Botryococcene |
Mechanisms of Methylation and the Activity of Triterpene Methyltransferases (TMTs) for C31-C32 Botryococcenes
The formation of C31 and C32 botryococcenes from the C30 precursor is achieved through a series of methylation reactions catalyzed by a class of enzymes known as triterpene methyltransferases (TMTs). nih.govnih.gov These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor. researchgate.net
Research has identified specific TMTs in B. braunii race B with distinct substrate preferences. While some TMTs (TMT-1 and TMT-2) show a preference for methylating squalene, TMT-3 exhibits a striking preference for botryococcene as its substrate. nih.govnih.govoup.com TMT-3 is responsible for the successive addition of methyl groups to the C30 botryococcene backbone to produce C31 (monomethylated) and C32 (dimethylated) botryococcenes. nih.govresearchgate.netoup.com The methylation occurs at specific terminal carbons of the botryococcene molecule. nih.gov
| Enzyme | Substrate | Product(s) |
| TMT-3 | C30 Botryococcene, S-adenosylmethionine (SAM) | C31 Botryococcene, C32 Botryococcene |
Genetic and Enzymatic Regulation of Botryococcene Biosynthesis within Algal Metabolism
The biosynthesis of botryococcenes is a tightly regulated process within the metabolism of B. braunii. The expression of the genes encoding the SSL and TMT enzymes is correlated with the growth phase of the alga. nih.gov The enzyme activity for botryococcene synthase has been shown to be maximal during the early stages of the culture cycle, which corresponds to the period of highest botryococcene accumulation. nih.govnih.gov
The enzymes involved in this pathway, particularly the botryococcene synthase activity, are membrane-associated, likely localized to the endoplasmic reticulum. nih.gov The regulation of this pathway is complex, involving a hierarchical network of genetic and environmental factors that influence the expression of the biosynthetic genes and the activity of the corresponding enzymes. mdpi.com The evolution of this specialized metabolic pathway through gene duplication and neofunctionalization of the SSL paralogs highlights a sophisticated genetic adaptation for the production of these unique hydrocarbons. nih.gov
Geochemical Significance and Environmental Applications of Botryococcane C30 C32
Botryococcane C30-C32 as a Geochemical Biomarker
The utility of botryococcane as a geochemical biomarker stems from its direct link to a specific biological precursor, the green colonial microalga Botryococcus braunii. This alga is known for its prolific production of unusual lipids, particularly botryococcenes, which are the diagenetic precursors to botryococcane. The preservation of these hydrocarbons in the geological record provides a distinct chemical fossil, or biomarker, that allows for detailed interpretations of past environments.
Indicators for Lacustrine Depositional Environments, including Freshwater and Brackish Conditions
The presence of botryococcenes, the unsaturated precursors to botryococcane, has been documented in modern freshwater wetlands, such as the Florida Everglades. This further solidifies the connection between these compounds and non-marine aquatic systems.
Correlation with Organic Matter Input and Source Rock Characteristics
The occurrence of this compound is directly correlated with the input of organic matter from Botryococcus braunii. In some lacustrine source rocks, this alga can be the dominant contributor to the total organic carbon (TOC), leading to the formation of unique petroleum source rocks known as torbanites or boghead coals. These source rocks are exceptionally rich in algal-derived organic matter and have a high potential for generating liquid hydrocarbons.
The concentration of botryococcane in a source rock can provide a semi-quantitative estimate of the contribution of B. braunii to the total organic matter. While a direct linear relationship between botryococcane concentration and TOC is not always observed due to the influence of other organic matter sources and preservation conditions, a high abundance of botryococcane is generally associated with organic-rich source rocks of lacustrine origin.
Below is a table illustrating the general relationship between the abundance of botryococcane and the characteristics of the source rock.
| Botryococcane Abundance | Inferred B. braunii Input | Associated Source Rock Characteristics | Typical Depositional Environment |
| High | Dominant | High TOC, Type I Kerogen (oil-prone) | Freshwater to Brackish Lacustrine |
| Moderate | Significant | Moderate to High TOC, Mixed Type I/II Kerogen | Lacustrine with mixed algal/terrestrial input |
| Low to Absent | Minor to negligible | Variable TOC, Type II or III Kerogen | Non-lacustrine or lacustrine with no B. braunii |
Application in Paleolimnological and Paleoclimate Reconstructions
The presence and abundance of this compound in sediment cores can be utilized for paleolimnological and paleoclimate reconstructions. As Botryococcus braunii has specific ecological tolerances, changes in the abundance of its biomarker can reflect shifts in past lake conditions. For instance, an increase in botryococcane concentration could indicate a period of lake expansion or stratification that favored the growth of this alga.
While botryococcane itself is not a direct proxy for temperature or precipitation, its association with lacustrine environments allows it to be used in conjunction with other proxies to infer paleoclimatic changes. For example, the presence of botryococcane in sediments from a currently arid region would indicate a wetter past climate capable of sustaining a lake. The co-occurrence of different races of B. braunii, inferred from different biomarker assemblages, in the Maoming oil shales in China has been suggested to imply a tropical to subtropical climate during the Late Eocene–Oligocene period.
Occurrence and Distribution in Geological Samples
This compound has been identified in a variety of geological samples, providing valuable information about the Earth's past environments and petroleum systems. Its distribution is geographically widespread, though its occurrence is restricted to specific depositional settings.
Sediments and Oil Shales
Botryococcane is a characteristic biomarker of many lacustrine oil shales around the world. These fine-grained sedimentary rocks are rich in organic matter and can be a significant source of hydrocarbons. The presence of botryococcane in these rocks confirms their lacustrine origin and the significant contribution of Botryococcus braunii to the organic matter.
Notable examples of oil shales containing botryococcane include:
Maoming Oil Shale, China: This Eocene-Oligocene deposit is well-known for its high content of organic matter derived from B. braunii, with abundant C31 and C33 botryococcanes reported.
Huadian Oil Shale, NE China: This Middle Eocene lacustrine oil shale also contains biomarkers indicative of B. braunii.
The table below provides examples of oil shales where botryococcane has been identified.
| Oil Shale Formation | Location | Geological Age | Inferred Depositional Environment |
| Maoming Oil Shale | Guangdong, China | Eocene-Oligocene | Lacustrine (Freshwater to Brackish) |
| Huadian Oil Shale | Northeast China | Middle Eocene | Lacustrine |
Crude Oils and Bitumens (B1180155): Case Studies and Global Distribution
This compound has been identified in a number of crude oils and bitumens globally, providing crucial information for oil-source rock correlation studies. The presence of this biomarker in a crude oil strongly suggests that it was generated from a lacustrine source rock rich in the remains of Botryococcus braunii.
Some key case studies include:
Sumatran Crude Oils, Indonesia: The initial discovery of botryococcane in crude oils was made in samples from Sumatra, linking these oils to lacustrine source rocks in the region.
Australian Non-Marine Crude Oils: A new class of Australian non-marine crude oils and coastal bitumens have been identified as containing high concentrations of botryococcane, pointing to previously unrecognized lacustrine source rocks.
The global distribution of botryococcane-bearing crude oils is a testament to the importance of lacustrine source rocks in contributing to the world's petroleum reserves. The table below summarizes some of the locations where botryococcane has been found in crude oils and bitumens.
| Location | Sample Type | Significance |
| Sumatra, Indonesia | Crude Oil | First discovery of botryococcane in petroleum, indicating a lacustrine source. |
| Otway Basin, Australia | Coastal Bitumen | Evidence for a new class of Australian non-marine crude oils from lacustrine sources. |
Environmental Forensics and Biodegradation Studies
Botryococcane, particularly the C30 to C32 homologues, serves as a critical molecular fossil in environmental science. Its unique origin and high resistance to environmental degradation make it an invaluable tool in the fields of environmental forensics and for monitoring the natural attenuation of hydrocarbon contaminants.
Source Identification and Characterization of Oil Spills using Botryococcane as a Fingerprint
In the discipline of environmental forensics, the identification of the source of a petroleum spill is a primary objective. Crude oils are complex mixtures of hydrocarbons, but each possesses a unique chemical signature based on its origin, including the specific organic matter, geological conditions, and thermal history of its formation. researchgate.netgcms.cz Biomarkers, or "molecular fossils," are intricate hydrocarbon molecules within petroleum that are derived from formerly living organisms and retain a structural similarity to the original natural product. researchgate.netgcms.cz These compounds are particularly useful for chemical fingerprinting because their complex structures are unique to specific biological precursors and depositional environments. core.ac.uk
Botryococcane is considered a highly specific and unique biomarker. researchgate.net Its structure is the geologically preserved (hydrogenated) analogue of botryococcenes, which are hydrocarbons produced almost exclusively by the freshwater green alga Botryococcus braunii. wikipedia.org The presence of C30-C32 botryococcane in a crude oil sample is therefore strong evidence that the source rock contained significant contributions from this alga, typically indicating a lacustrine (freshwater lake) depositional environment. wikipedia.org This specificity allows investigators to distinguish lacustrine-sourced oils from the more common marine-sourced oils.
When an oil spill occurs, forensic chemists analyze samples from the spill and compare their biomarker profiles to those of potential sources, such as oil from nearby tankers, pipelines, or platforms. researchgate.nettandfonline.com Because biomarkers like botryococcane are more resistant to weathering and environmental degradation than other components of crude oil, their signature remains stable long after the spill occurs. tandfonline.comresearchgate.net The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which can separate and identify individual biomarker compounds even at very low concentrations. researchgate.nettandfonline.com
If a spill sample contains a significant concentration of C30-C32 botryococcane, and a suspected source oil shows a similar concentration and distribution of these compounds while other potential sources lack them, a confident match can be made. This process, known as oil spill fingerprinting, provides crucial evidence for identifying the responsible party. researchgate.nettandfonline.com
Table 1: Research Findings on Botryococcane C32 as a Fingerprint for Oil Spill Source Identification
This table illustrates a hypothetical scenario where the concentration of C32 Botryococcane is used to match an oil spill sample to its source. The concentration is measured in nanograms per gram of oil (ng/g).
| Sample ID | Sample Type | C32 Botryococcane Concentration (ng/g) | Match with Spill Sample? |
| OSP-01 | Oil Spill Sample | 145.8 | - |
| SRC-A | Potential Source (Marine Crude) | Not Detected | No |
| SRC-B | Potential Source (Lacustrine Crude) | 147.2 | Yes |
| SRC-C | Potential Source (Marine Crude) | 5.3 | No |
Monitoring of Hydrocarbon Biodegradation Processes in Contaminated Environments
Following a hydrocarbon spill, various physical, chemical, and biological processes begin to alter the composition of the oil. One of the most important of these is biodegradation, the breakdown of contaminants by microorganisms. nih.gov Monitoring the extent and rate of biodegradation is essential for assessing the effectiveness of natural attenuation or engineered bioremediation strategies. nih.govfrontiersin.org
Biomarkers, including hopanes, steranes, and botryococcane, are among the most recalcitrant (degradation-resistant) compounds in petroleum. tandfonline.comresearchgate.net While simpler hydrocarbons like linear alkanes (n-alkanes) are readily consumed by microbes, botryococcane is degraded very slowly, if at all, under most environmental conditions. scilit.com This resistance makes it an excellent conserved internal marker.
By measuring the ratio of a biodegradable compound (e.g., an n-alkane like n-C18) to a conserved biomarker (e.g., C32 botryococcane) over time, scientists can quantify the extent of biodegradation. In a contaminated environment, as microorganisms consume the n-alkanes, their concentration will decrease, while the concentration of botryococcane remains relatively stable. Consequently, the ratio of n-C18 to C32 botryococcane will decrease significantly as biodegradation proceeds. This approach provides a reliable measure of biological activity and the progress of remediation efforts. nih.gov
Table 2: Research Findings on Monitoring Hydrocarbon Biodegradation Using the n-C18/Botryococcane C32 Ratio
This table presents hypothetical data from a monitoring study of a contaminated site, showing how the ratio of a biodegradable n-alkane (n-C18) to a resistant biomarker (C32 Botryococcane) changes over time.
| Time Point | n-C18 Concentration (µg/g soil) | C32 Botryococcane Concentration (µg/g soil) | Ratio (n-C18 / C32 Botryococcane) | Extent of Biodegradation |
| Day 0 (Initial Spill) | 50.0 | 5.0 | 10.0 | None |
| Day 30 | 35.0 | 4.9 | 7.1 | Low |
| Day 90 | 15.0 | 5.1 | 2.9 | Moderate |
| Day 180 | 5.0 | 5.0 | 1.0 | High |
Analytical Methodologies for Botryococcane C30 C32 in Research
Extraction and Sample Preparation Techniques for Hydrocarbon Analysis from Biological and Geological Matrices
The initial and critical step in the analysis of botryococcane is its efficient extraction from the source matrix, which can range from the producing microalga, Botryococcus braunii, to geological materials such as oil shales and crude oils. The choice of extraction method depends on the nature of the sample and the research objectives.
For biological matrices, particularly the green microalga Botryococcus braunii, solvent extraction is a common method. Due to the high hydrocarbon content of this alga, which can be found in its extracellular matrix, solvents like heptane (B126788) have been effectively used. Studies have shown that repetitive in situ solvent extraction, particularly in a high-shear environment, can significantly improve access to the extracellular matrix and enhance the recovery of botryococcenes, the precursors to botryococcane. fao.org Nutrient supplementation may be necessary to maintain the sustainability of the process if repeated extractions are performed on a living culture. fao.org
In the case of geological matrices such as sediments and crude oils, the sample preparation is more involved. A typical procedure involves the removal of asphaltenes, followed by fractionation of the remaining material. researchgate.net This is often achieved using column chromatography with silica (B1680970) gel and alumina. The sample is separated into saturated, aromatic, and polar fractions by eluting with solvents of increasing polarity, such as n-hexane, a mixture of dichloromethane (B109758) and n-hexane, and ethanol, respectively. researchgate.net The saturated fraction, which contains the botryococcane isomers, can be further treated with molecular sieves (e.g., ZSM-5) to separate the branched and cyclic alkanes from the n-alkanes. researchgate.net
A summary of common extraction and preparation techniques is provided in the table below.
| Matrix Type | Extraction/Preparation Technique | Key Considerations |
| Biological (e.g., Botryococcus braunii) | In situ solvent extraction (e.g., with heptane) | High shear can improve extraction efficiency. fao.org |
| Geological (e.g., sediments, crude oil) | Asphaltene precipitation followed by column chromatography | Fractionation into saturated, aromatic, and polar compounds is crucial. researchgate.net |
| Geological (e.g., sediments, crude oil) | Molecular sieve treatment | Separates branched and cyclic alkanes from n-alkanes. researchgate.net |
Chromatographic Separation Methods for Detailed Isomer Analysis
Due to the structural complexity and the presence of numerous isomers of botryococcane, high-resolution chromatographic techniques are indispensable for their separation and analysis.
Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile hydrocarbons like botryococcane. The combination of a GC with a mass spectrometer (GC-MS) is a powerful tool for identifying these compounds in complex mixtures. dtic.mil High-resolution gas chromatography, often employing long capillary columns (up to 300 meters) with small inner diameters and thin stationary phase films, provides the necessary efficiency for separating closely related isomers. vurup.sk The choice of stationary phase is critical, with non-polar phases being common for hydrocarbon analysis. The retention index, which is a measure of where a compound elutes relative to a series of n-alkanes, is a key parameter used in conjunction with mass spectra for the identification of specific isomers. dtic.mil
For exceedingly complex mixtures, such as those found in crude oils, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional one-dimensional GC. leco.co.jp In GCxGC, two columns with different stationary phase selectivities are coupled in series. leco.co.jp This results in a two-dimensional separation, where compounds are separated based on two independent properties, such as volatility and polarity. leco.co.jp When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS provides both high-resolution separation and rapid, sensitive detection, allowing for the detailed characterization of complex hydrocarbon mixtures, including the identification of biomarkers like botryococcane. nih.gov The structured nature of GCxGC chromatograms, where chemically related compounds elute in specific regions of the two-dimensional plot, aids in the identification of compound classes. leco.co.jp
Spectrometric Detection and Structural Characterization
Following chromatographic separation, spectrometric techniques are employed for the definitive identification and structural elucidation of the botryococcane isomers.
Mass spectrometry (MS) is the primary detection method used in conjunction with GC for botryococcane analysis. Electron ionization (EI) is a common ionization technique that provides characteristic fragmentation patterns. For branched alkanes like botryococcane, fragmentation tends to occur preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations. whitman.edu The mass spectra of branched alkanes often show a less pronounced exponential decay in the intensity of fragment ions compared to straight-chain alkanes. whitman.edu The molecular ion peak (M+) for highly branched alkanes can be weak or even absent in EI-MS. whitman.edu
Field-ionization mass spectrometry (FIMS) is a "soft" ionization technique that imparts less energy to the analyte molecule during ionization. libretexts.org This results in significantly less fragmentation and a much stronger molecular ion peak, which is highly advantageous for accurately determining the molecular weight of compounds like botryococcane that may not show a clear molecular ion in EI-MS. libretexts.org FIMS works by subjecting the sample vapor to a very high electric field, which causes the molecule to lose an electron, primarily from its ground state. libretexts.org
The table below summarizes key mass spectrometric data for botryococcane analysis.
| Ionization Technique | Key Features for Botryococcane Analysis |
| Electron Ionization (EI) | Provides characteristic fragmentation patterns based on branching. whitman.edu Molecular ion may be weak. whitman.edu |
| Field Ionization (FI) | "Soft" ionization technique that produces a strong molecular ion peak, aiding in molecular weight determination. libretexts.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the complex C30-C32 botryococcane isomers. emerypharma.com While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present in the molecule and their chemical environments. emerypharma.com However, for complex structures like botryococcane, 1D NMR spectra can be highly crowded and difficult to interpret.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure. scribd.com These experiments reveal correlations between different nuclei in the molecule.
¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of proton spin systems within the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom it is directly attached to, providing a map of C-H single bonds. scribd.com
By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural assignment of the C30-C32 botryococcane isomers can be achieved.
Isotopic Analysis (e.g., Carbon Isotope Ratio Mass Spectrometry for δ13C) in Biosynthetic and Geochemical Tracing
Isotopic analysis, particularly the measurement of stable carbon isotope ratios (δ¹³C), is a powerful tool in elucidating the biosynthetic pathways and geochemical history of botryococcane and its precursors, botryococcenes. This methodology hinges on the principle that organisms, during the synthesis of organic compounds, fractionate carbon isotopes, leading to distinct isotopic signatures that can be traced from the biological source to the geological record.
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the primary analytical technique employed for compound-specific isotope analysis of biomarkers like botryococcane. This method allows for the determination of the ¹³C/¹²C ratio of individual compounds within a complex mixture, such as a crude oil or sediment extract. The results are expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
Biosynthetic Tracing
In the context of biosynthesis, the δ¹³C value of botryococcene (B12783581), the direct biological precursor to botryococcane, provides insights into the carbon source and photosynthetic pathway of its parent organism, the green microalga Botryococcus braunii. The isotopic composition of these hydrocarbons is influenced by several factors, including the δ¹³C of the dissolved inorganic carbon (DIC) pool, the carbon fixation pathway, and subsequent metabolic processes.
Research on biomarkers from B. braunii in a freshwater wetland has shown that its lipid biomarkers, including n-alkadienes and n-alkatrienes (produced by the 'A' race) and lycopadiene (produced by the 'L' race), exhibit significantly depleted δ¹³C values, ranging from -35.5 to -40.0‰. researchgate.net These highly negative values suggest that the algae were utilizing ¹³C-depleted CO₂, likely derived from the respiration of organic matter within the water column, rather than directly assimilating atmospheric CO₂ which is isotopically heavier. researchgate.net This indicates that the carbon source for botryococcene biosynthesis can be highly localized and influenced by the immediate environment.
The table below presents the δ¹³C values of various biomarkers produced by different races of Botryococcus braunii from a freshwater wetland, illustrating the typical isotopic signatures of these precursor compounds to botryococcane.
| Biomarker | Carbon Number | Race of B. braunii | δ¹³C (‰, VPDB) |
| n-Alkadienes | C₂₇-C₃₂ | A | -35.5 to -40.0 |
| n-Alkatrienes | C₂₇-C₃₂ | A | -35.5 to -40.0 |
| Lycopadiene | C₄₀ | L | -35.5 to -40.0 |
Geochemical Tracing
Upon sedimentation and burial, botryococcenes are geochemically altered to their saturated counterparts, botryococcanes (C₃₀-C₃₂), which are preserved in the geological record for millions of years. The discovery of botryococcane in crude oils and source rocks, such as torbanites and lacustrine shales, confirms its utility as a robust biomarker for non-marine, lacustrine depositional environments where B. braunii thrived.
The δ¹³C value of geologically preserved botryococcane serves as a powerful tracer for correlating oils to their source rocks and for reconstructing paleoenvironmental conditions. The isotopic signature inherited from the precursor botryococcenes is largely retained during diagenesis, with minimal alteration. This allows geochemists to infer the carbon cycling dynamics of ancient lake systems.
For instance, the presence of botryococcane with a specific δ¹³C signature in a crude oil can link that oil to a particular lacustrine source rock containing kerogen derived from B. braunii. While specific δ¹³C values for botryococcane from various petroleum systems are not extensively reported in publicly available literature, the principles of isotopic inheritance are well-established for other biomarkers. It is expected that botryococcane in crude oils sourced from lacustrine environments would exhibit δ¹³C values that reflect the primary productivity and carbon sources of the ancient water body.
Biotechnological and Metabolic Engineering Research on Botryococcene Production
Heterologous Production of Botryococcenes in Engineered Host Organisms
The slow growth rate of Botryococcus braunii, the natural producer of botryococcenes, presents a significant hurdle for large-scale production of these valuable hydrocarbons. To overcome this limitation, researchers are actively exploring the heterologous production of botryococcenes in faster-growing, more genetically tractable host organisms. This approach involves transferring the genetic machinery for botryococcene (B12783581) biosynthesis from B. braunii into hosts like plants and microorganisms.
A key strategy in metabolic engineering is to channel the host organism's carbon resources towards the production of the desired compound. In plants, isoprenoid precursors, the building blocks of botryococcene, are synthesized through two main primary metabolic pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidic methylerythritol phosphate (B84403) (MEP) pathway. Research has demonstrated that targeting the botryococcene biosynthetic pathway to the chloroplasts, where the MEP pathway operates, can lead to significantly higher yields.
By directing the engineered metabolism to the chloroplasts, researchers have achieved botryococcene accumulation up to 544 μg g⁻¹ fresh weight in tobacco plants, which is approximately 90 times greater than the levels achieved when production is targeted to the cytoplasm via the MVA pathway. This suggests that the MEP pathway in the plastids provides a more efficient supply of precursors for triterpene synthesis, or that the cytoplasm has more restrictive regulatory mechanisms on carbon flux. The diversion of carbon from these primary pathways is a critical step in maximizing the production of botryococcenes in plant-based systems.
Table 1: Comparison of Botryococcene Production in Tobacco Based on Subcellular Targeting
| Subcellular Target | Metabolic Pathway Utilized | Botryococcene Yield (μg g⁻¹ fresh weight) | Reference |
|---|---|---|---|
| Cytoplasm | Mevalonate (MVA) Pathway | ~6 | |
| Chloroplast | Methylerythritol Phosphate (MEP) Pathway | Up to 544 |
The biosynthesis of C30-C32 botryococcanes involves two key enzymatic steps: the synthesis of the C30 botryococcene backbone and its subsequent methylation. This is achieved through the action of botryococcene synthases (BS) and triterpene methyltransferases (TMTs), respectively. A common and effective strategy in metabolic engineering is to overexpress the genes encoding these critical enzymes in the heterologous host.
In a study using tobacco (Nicotiana tabacum) as a production platform, researchers co-expressed botryococcene synthase with an avian farnesyl diphosphate (B83284) synthase to increase the pool of the direct precursor, farnesyl diphosphate (FPP). To produce methylated botryococcenes (C31 and C32), genes for TMTs from B. braunii were also introduced into high-triterpene-accumulating tobacco lines.
The results showed that co-targeting the TMTs and the botryococcene biosynthesis machinery to the chloroplasts was highly effective. Up to 91% of the total triterpenes produced were converted to their methylated forms (C31 and C32). In contrast, when this metabolism was directed to the cytoplasm, only 4% to 14% of the triterpenes were methylated. These findings highlight the importance of not only overexpressing the necessary genes but also ensuring they are localized to the appropriate subcellular compartment to achieve high product conversion and yield.
Table 2: Efficiency of Triterpene Methylation in Engineered Tobacco
| Subcellular Compartment | Percentage of Methylated Triterpenes (C31/C32) | Reference |
|---|---|---|
| Chloroplast | Up to 91% | |
| Cytoplasm | 4% - 14% |
Optimization of Algal Cultivation for Enhanced Botryococcene Yields in Academic Settings
While heterologous production holds promise, optimizing the cultivation of the native producer, B. braunii, remains a significant area of academic research. Efforts are focused on manipulating culture conditions and improving the alga's genetic makeup to enhance botryococcene biosynthesis.
The growth of B. braunii and its hydrocarbon production are significantly influenced by environmental factors. Carbon dioxide concentration, in particular, has been shown to be a critical parameter. Studies have demonstrated that supplementing the culture with CO₂ can enhance biomass and hydrocarbon yields.
**Table 3: Effect of CO₂ Concentration on Biomass and Hydrocarbon Content in *B. braunii***
| Strain | CO₂ Concentration (v/v) | Biomass Increase (Fold Change vs. Control) | Hydrocarbon Content (%) | Reference |
|---|---|---|---|---|
| CFTRI-Bb-2 | 2.0% | ~2.5 | >20 | |
| N-836 | 2.0% | ~2.5 | >20 | |
| LB-572 | 2.0% | Not specified | >20 | |
| CFTRI-Bb-1 | 2.0% | Not specified | >20 |
Improving botryococcene production through genetic engineering of B. braunii itself has been challenging due to the organism's complex colonial structure, rigid cell wall, and general recalcitrance to genetic transformation. However, significant progress in microalgal genomics and the development of genetic tools for other algae are paving the way for future advancements.
Current research focuses on identifying the genes responsible for hydrocarbon biosynthesis and its regulation. The ultimate goal is to apply genetic engineering techniques to enhance the expression of key enzymes in the biosynthetic pathway, such as botryococcene synthase and TMTs, directly within B. braunii. Another approach involves transferring these optimized biosynthetic pathways into faster-growing and more easily transformable microalgal species like Chlamydomonas reinhardtii. While direct genetic manipulation of B. braunii is still in its early stages, the knowledge gained from heterologous expression systems provides a clear roadmap for future strain improvement efforts.
Academic Investigations into Renewable Biofuel Precursors and Bioproducts
Botryococcenes are of significant academic and industrial interest due to their potential as precursors for renewable biofuels. These triterpenoid (B12794562) hydrocarbons can be catalytically cracked, a process similar to petroleum refining, to produce a range of transportation fuels, including gasoline, jet fuel, and diesel. Academic research is heavily focused on developing economically viable methods for producing these biofuel feedstocks.
The slow growth of B. braunii has spurred extensive research into metabolic engineering strategies to produce botryococcenes in more robust industrial microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae), as well as in plants like tobacco. These studies not only aim to increase the yield of botryococcenes but also to understand the fundamental biochemical pathways and regulatory networks involved in their synthesis. The insights gained from this academic research are crucial for developing sustainable and scalable bioprocesses for the production of advanced biofuels and other valuable bioproducts from botryococcane-derived compounds.
Future Research Directions and Unanswered Questions in Botryococcane C30 C32 Studies
Further Elucidation of Undiscovered Biosynthetic Intermediates and Enzymes
The biosynthetic pathway of botryococcenes, the precursors to botryococcanes, has been partially elucidated, yet significant knowledge gaps persist. It is known that the C30 botryococcene (B12783581) backbone is synthesized from farnesyl pyrophosphate (FPP) by the enzyme botryococcene synthase (BS). Subsequent methylation events, catalyzed by a series of S-adenosyl methionine (SAM)-dependent methyltransferases, produce the more complex C31-C34 botryococcenes. While some of these triterpene methyltransferases (TMTs) have been identified, such as TMT-1, TMT-2, and TMT-3, which exhibit specificity for either squalene (B77637) or botryococcene, the complete enzymatic cascade is not fully understood. researchgate.net
A key area for future investigation is the identification of the enzymes responsible for the later methylation steps that lead to the formation of C32 and higher botryococcenes. Transcriptomic analyses of B. braunii have revealed a wealth of "unknown" genes that are expressed during active hydrocarbon synthesis, suggesting that novel enzymes with unique catalytic functions are yet to be discovered. nih.govresearchgate.net Unraveling the identity and function of these enzymes will be crucial for a complete understanding of botryococcene biosynthesis.
Furthermore, the precise sequence of intermediate molecules in the methylation cascade requires more detailed characterization. While mono- and di-methylated intermediates have been identified, the full spectrum of biosynthetic intermediates and their stereochemistry is not yet fully mapped out. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with stable isotope labeling studies, will be instrumental in identifying and characterizing these fleeting intermediates.
Advanced Understanding of Hydrocarbon Transport and Storage Mechanisms within Algal Cells and Colonies
A remarkable feature of Botryococcus braunii is its ability to synthesize and secrete vast quantities of hydrocarbons, which accumulate in the extracellular matrix of the algal colony. utex.org While it is generally accepted that botryococcene biosynthesis occurs within the endoplasmic reticulum (ER), the mechanism by which these hydrophobic molecules are transported across the cell membrane and cell wall to the extracellular space remains a subject of active research and debate. researchgate.net
Current evidence suggests that intracellular lipid bodies are not directly involved in the secretion process. researchgate.net Instead, it is hypothesized that the newly synthesized hydrocarbons are transported from the ER to the plasma membrane, possibly through vesicular transport or direct contact sites. Once at the plasma membrane, the mechanism of translocation across the membrane and the subsequent passage through the cell wall is unknown. The potential involvement of ATP-binding cassette (ABC) transporters or other export proteins is an area ripe for investigation. researchgate.net
Moreover, the process of hydrocarbon accumulation and organization within the colonial matrix is not fully understood. How the liquid hydrocarbons are retained and structured within the polysaccharide framework of the matrix to form a cohesive, yet accessible, reservoir is a key question. A deeper understanding of these transport and storage mechanisms is not only of fundamental biological interest but also has significant implications for potential biotechnological applications, such as the "milking" of hydrocarbons from continuous algal cultures. utex.org
Refinement of Geochemical Proxies and Their Environmental Interpretations through Controlled Experiments
Botryococcanes are well-established and reliable biomarkers in geochemical studies, serving as indicators of freshwater to brackish depositional environments in the geological record. researchgate.net Their presence in ancient sediments and crude oils provides valuable insights into the paleoenvironment. However, the interpretation of botryococcane-based proxies can be further refined through controlled laboratory experiments that systematically investigate the influence of various environmental parameters on their production and chemical structure.
Controlled culture studies of B. braunii have begun to explore the effects of factors such as temperature, salinity, light intensity, and nutrient availability on growth and hydrocarbon production. nih.govresearchgate.netuq.edu.au For instance, studies have shown that optimal growth and lipid content can be achieved within specific temperature and salinity ranges. researchgate.netuq.edu.au Future research should expand on these studies to examine how these environmental variables specifically affect the distribution and isotopic composition of the C30-C32 botryococcane series.
For example, systematic studies on the influence of temperature and salinity on the hydrogen and carbon isotopic fractionation during botryococcane biosynthesis would provide a more robust framework for paleotemperature and paleosalinity reconstructions. Additionally, laboratory-based diagenesis experiments that simulate the transformation of botryococcenes into botryococcanes under different geological conditions will help to better constrain the interpretation of these biomarkers in ancient sedimentary rocks. By integrating data from controlled experiments with observations from the geological record, the precision and accuracy of botryococcane-based geochemical proxies can be significantly enhanced.
Development of Novel Approaches for Sustainable Biosynthesis and Bioproduction at Scale for Academic Exploration
The unique hydrocarbon products of B. braunii have long attracted interest for their potential as a source of renewable biofuels and specialty chemicals. However, the slow growth rate of this alga presents a significant challenge for large-scale production. gavinpublishers.com A promising avenue for future academic exploration lies in the development of novel approaches for the sustainable biosynthesis and bioproduction of botryococcanes, including the use of heterologous expression systems.
Recent advances in synthetic biology have enabled the transfer of the botryococcene biosynthesis pathway into more tractable host organisms, such as yeast (Yarrowia lipolytica) and plants (Nicotiana tabacum). These efforts have successfully demonstrated the production of botryococcene and squalene in these alternative hosts, providing a powerful platform for studying the biosynthetic enzymes and for engineering strains with improved production characteristics.
Future research in this area should focus on optimizing the expression of the botryococcene biosynthetic genes in these heterologous hosts, addressing challenges such as metabolic burden and the efficient supply of precursors. The compartmentalization of the biosynthetic pathway within specific organelles, such as the peroxisome in yeast, has shown promise in increasing product titers. Furthermore, the development of efficient methods for extracting the produced hydrocarbons from these engineered organisms will be crucial. These novel bioproduction platforms will not only facilitate academic research into the fundamental aspects of botryococcane biosynthesis but also pave the way for the potential sustainable production of these valuable hydrocarbons.
Q & A
Q. What standards should be followed when reporting botryococcane data to ensure reproducibility and interdisciplinary utility?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: Detail experimental procedures (e.g., GC-MS parameters, NMR acquisition times) in supplementary materials. Report isotopic ratios with certified reference materials (e.g., NBS-22). Use IUPAC nomenclature and avoid ambiguous abbreviations (e.g., “C32UMH” instead of “B32”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
